5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride
Overview
Description
5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is a specialty chemical compound used primarily in proteomics research. This compound is known for its unique structure, which includes a furan ring substituted with tert-butyl, methyl, and morpholin-4-ylmethyl groups, and a carboxylic acid functional group in the form of its hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The morpholin-4-ylmethyl group is then added via a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced, and the compound is converted to its hydrochloride salt form through acidification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted morpholin-4-ylmethyl derivatives
Scientific Research Applications
5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-methyl-furan-3-carboxylic acid
- 4-Morpholin-4-ylmethyl-furan-3-carboxylic acid
- 2-Methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid
Uniqueness
5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the morpholin-4-ylmethyl group provides a site for potential interactions with biological molecules. This combination makes it a versatile compound for various research applications .
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-10-12(14(17)18)11(13(20-10)15(2,3)4)9-16-5-7-19-8-6-16;/h5-9H2,1-4H3,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYOOHIUNJGKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CN2CCOCC2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802093 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
435342-04-4 | |
Record name | 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-methyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435342-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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